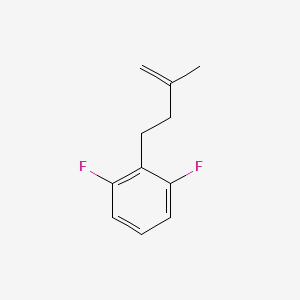

4-(2,6-Difluorophenyl)-2-methyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXLJOXGGKLWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250731 | |

| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-51-6 | |

| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Organic Compounds in Chemical Synthesis and Materials Science

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and life sciences. alfa-chemistry.com Fluorine's high electronegativity and small atomic size significantly alter the physical, chemical, and biological properties of a parent compound without causing major steric changes. alfa-chemistry.com This process, known as fluorination, has become a pivotal tool for fine-tuning molecular characteristics.

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength imparts exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comwikipedia.org In the context of pharmaceuticals, this increased stability can lead to greater resistance to metabolic degradation, thereby enhancing the bioavailability and efficacy of a drug. chimia.ch It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Beyond pharmaceuticals, the unique properties of organofluorine compounds are harnessed in materials science. nbinno.com Their applications range from the creation of non-stick surfaces and water-repellent coatings to the development of specialty polymers and liquid crystal displays. alfa-chemistry.comnbinno.com The introduction of fluorine can lead to materials with enhanced chemical resistance, thermal stability, and low surface energy. nbinno.com

Table 1: Impact of Fluorination on Molecular Properties

| Property | Change upon Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. chimia.ch |

| Lipophilicity | Increased | Fluorine can enhance a molecule's ability to pass through biological membranes. |

| Binding Affinity | Altered | Fluorine can change the electronic distribution of a molecule, affecting interactions with biological targets. chimia.ch |

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. chimia.ch |

| Thermal Stability | Increased | The strength of the C-F bond contributes to higher resistance to heat. wikipedia.orgnbinno.com |

Overview of Butene Derivatives As Versatile Synthetic Intermediates

Butene, a four-carbon alkene (C4H8), exists as several isomers, each serving as a crucial building block in the chemical industry. nih.govvaia.com The presence of a carbon-carbon double bond makes butenes reactive and highly versatile intermediates for synthesizing a vast array of more complex molecules. vaia.com They are fundamental to the production of polymers, fuels, and various specialty chemicals. nih.govresearchgate.net

One of the primary applications of butene derivatives is in polymerization. For instance, 1-butene (B85601) is polymerized to produce polybutene, a material used in applications such as piping, packaging, and adhesives. rsc.org It is also a common comonomer in the production of different types of polyethylene (B3416737), like linear low-density polyethylene (LLDPE), where it helps to control the polymer's density and flexibility. rsc.org

Beyond polymerization, butene derivatives are key intermediates in organic synthesis. They can be converted into a wide range of functionalized molecules through reactions such as oxidation, halogenation, and hydroformylation. nih.gov For example, butenes are precursors to butadiene for synthetic rubber production and can be used to synthesize butanone (methyl ethyl ketone), an important industrial solvent. nih.gov The ability to readily convert these simple hydrocarbon feedstocks into value-added chemicals underscores their importance as versatile synthetic intermediates. researchgate.net

Table 2: Key Butene Isomers and Their Applications

| Isomer | Structural Formula | Primary Applications |

|---|---|---|

| 1-Butene | CH₃CH₂CH=CH₂ | Production of polybutene, comonomer in polyethylene (LLDPE), synthesis of butylene oxide and butanone. nih.govrsc.org |

| cis-2-Butene | cis-CH₃CH=CHCH₃ | Precursor for butadiene synthesis, component in polymer gasoline. nih.gov |

| trans-2-Butene | trans-CH₃CH=CHCH₃ | Precursor for butadiene synthesis, component in polymer gasoline. nih.gov |

| Isobutylene (B52900) (2-Methylpropene) | (CH₃)₂C=CH₂ | Synthesis of fuel additives (e.g., MTBE), production of butyl rubber. nih.gov |

Structural Context of 4 2,6 Difluorophenyl 2 Methyl 1 Butene Within the Class of Arylalkenes

Strategies for Carbon-Carbon Bond Formation Leading to the Butene Backbone

The construction of the core butene structure, substituted with a 2,6-difluorophenyl group, can be achieved through several robust carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and functional group tolerance.

Olefination Reactions: Modified Wittig and Horner-Wadsworth-Emmons Protocols

Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. organic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.org For the synthesis of this compound, a plausible route would involve the reaction of 2-(2,6-difluorophenyl)acetaldehyde (B35264) with the ylide derived from isopropyltriphenylphosphonium (B8661593) bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org However, for some fluorinated benzaldehydes, such as 2,6-difluorobenzaldehyde (B1295200), the reaction can proceed with high (E)-selectivity. researchgate.net Modifications, such as the Schlosser modification, can be employed to favor the (E)-alkene. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.orgorganic-chemistry.org This reaction typically provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.org A potential HWE approach to the target molecule would involve reacting 2,6-difluorobenzaldehyde with a phosphonate ester designed to introduce the isobutenyl group, such as diethyl 2-methylprop-2-ylphosphonate, in the presence of a suitable base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.orgyoutube.com The reaction proceeds through an oxaphosphetane intermediate, which decomposes to the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org The HWE reaction is known for its high efficiency and mild conditions. While aliphatic aldehydes typically yield the expected HWE product, aromatic aldehydes can sometimes lead to dimerization byproducts. nih.gov

Table 1: Comparison of Wittig and HWE Olefination Reactions This table presents a generalized comparison of the two methods.

| Feature | Modified Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide (from Phosphonium (B103445) Salt) tcichemicals.com | Phosphonate Carbanion (from Phosphonate Ester) wikipedia.org |

| Selectivity | (Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides or under Schlosser conditions. organic-chemistry.orgharvard.edu | Generally (E)-selective. organic-chemistry.org |

| Reactivity | Ylides can be highly reactive and basic. organic-chemistry.org | Carbanions are more nucleophilic but less basic. wikipedia.org |

| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to remove). | Water-soluble phosphate ester. organic-chemistry.org |

| Substrate Scope | Broad for aldehydes and ketones. tcichemicals.com | Broad for aldehydes and ketones; electron-withdrawing group on phosphonate is required. wikipedia.orgyoutube.com |

Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Coupling Approaches

Palladium-catalyzed cross-coupling reactions are indispensable for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for forming the bond between the difluorophenyl ring and the butene chain. nih.gov One strategy involves coupling 2,6-difluorophenylboronic acid with a suitable alkenyl halide, such as 4-bromo-2-methyl-1-butene. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or cesium fluoride (B91410). nih.govresearchgate.net The use of sterically hindered phosphine (B1218219) ligands can be crucial when coupling substrates with ortho-substituents. nih.gov While highly effective, traditional Suzuki-Miyaura protocols for synthesizing highly fluorinated biphenyls can require an excess of the organoboron reagent due to its potential instability. researchgate.net

The Negishi coupling provides an alternative, often complementary, approach using an organozinc reagent. nih.gov This reaction is known for its high functional group tolerance and reactivity. mit.eduacs.org The synthesis could proceed via the coupling of a (2,6-difluorophenyl)zinc halide with an appropriate alkenyl halide. Alternatively, an (isobutenyl)zinc reagent could be coupled with 1-halo-2,6-difluorobenzene. Palladium catalysts, such as Pd₂(dba)₃ or PdCl₂(dppb), are commonly employed. nih.gov The Negishi reaction has been successfully used to prepare multisubstituted fluoroalkenes and enantioenriched tertiary alkyl fluorides. nih.govacs.org An improved strategy for synthesizing highly fluorinated oligophenyls using organozinc pivalates has also been reported, offering an alternative to Suzuki protocols. researchgate.net

Table 2: Key Parameters for Cross-Coupling Reactions This table provides representative conditions for Suzuki-Miyaura and Negishi couplings applicable to fluorinated substrates.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Aryl/Alkenyl Boronic Acid or Ester researchgate.net | Aryl/Alkenyl Zinc Halide nih.gov |

| Electrophile | Organic Halide (I, Br, Cl) or Triflate nih.gov | Organic Halide (I, Br, Cl) nih.gov |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ nih.govnih.gov | Pd₂(dba)₃, PdCl₂(dppb), Pd(PPh₃)₄ nih.gov |

| Ligand | PPh₃, Ad₂PⁿBu, RuPhos nih.govclaremont.edu | dppb, PPh₃, XPhos researchgate.netnih.gov |

| Base/Additive | Na₂CO₃, K₃PO₄, CsF, Ag₂O researchgate.net | Not typically required. |

| Solvent | Dioxane, Toluene, THF, Water mixtures nih.gov | THF, DMF, NMP |

Grignard Reactions and Organometallic Additions for Butene Synthesis

The Grignard reaction is a classic and highly versatile method for forming carbon-carbon bonds. mnstate.educhemie-brunschwig.ch To synthesize the target structure, a 2,6-difluorophenylmagnesium halide (a Grignard reagent) can be prepared from the corresponding 1-halo-2,6-difluorobenzene and magnesium metal in an anhydrous ether solvent. mnstate.eduleah4sci.com

This nucleophilic Grignard reagent can then react with a suitable electrophile. For instance, addition to an epoxide such as 2-methyl-1,2-epoxybutane would place the aryl group at the C4 position, followed by subsequent elimination to form the double bond. Grignard reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.comaroonchande.com Reaction with an α,β-unsaturated ketone like mesityl oxide (4-methyl-3-penten-2-one) could also be a viable pathway, proceeding through a 1,4-conjugate addition. The carbon-magnesium bond is highly polar, making the Grignard reagent an excellent carbon nucleophile. chemie-brunschwig.ch

Olefin Metathesis for Controlled Alkene Synthesis

Olefin metathesis has emerged as a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes. Cross-metathesis between two different olefins could construct the desired product. A potential route is the reaction of 2,6-difluorostyrene (B1303422) with isobutylene (B52900).

The success of this transformation depends heavily on the catalyst's activity and selectivity. The introduction of fluorine atoms into the N-heterocyclic carbene (NHC) ligands of ruthenium catalysts has been shown to increase catalytic activity. acs.orgresearchgate.net However, the metathesis of fluorinated substrates can be challenging. researchgate.net While some ruthenium-based catalysts show low activity for the self-metathesis of terminal olefins like propene, modifications to the ligand sphere are being explored to improve performance and achieve E-selective outcomes. acs.org A key challenge is developing catalysts that can efficiently couple sterically different olefins while minimizing unwanted homodimerization. springernature.com

Incorporation of the Difluorophenyl Moiety

Instead of building the butene backbone onto a pre-existing difluorophenyl ring, an alternative strategy is to introduce the fluorinated aryl group at a later stage of the synthesis.

Late-Stage Arylation Strategies

Late-stage functionalization via C-H activation is a highly atom-economical approach. Palladium-catalyzed direct C-H arylation allows for the formation of aryl-aryl or aryl-alkenyl bonds without pre-functionalized starting materials. nih.gov

For the synthesis of this compound, this could involve the direct arylation of a suitable butene precursor. More commonly, this involves the arylation of an aromatic C-H bond. For example, a directing group, such as 2-(1-methylhydrazinyl)pyridine (MHP), can be used to guide a palladium catalyst to functionalize an ortho C-H bond of a benzoyl group with an aryl iodide. acs.org A more relevant approach would be a transition metal-catalyzed C-H arylation of a pre-existing phenyl group on the butene backbone, though achieving the specific 2,6-difluoro substitution pattern directly would be challenging. Rhodium(III) catalysts have been used for the ortho-C(sp²)-H heteroarylation of arenes using a removable N-2,6-difluorophenyl arylamide directing group, demonstrating the utility of this specific moiety in directing C-H activation. rsc.org Furthermore, merging palladium-catalyzed C-H functionalization with visible light photoredox catalysis has enabled ligand-directed C-H arylation to proceed at room temperature. nih.gov

Synthesis via Halogenated Phenyl Precursors (e.g., 2,6-Difluorobenzyl Halides)

The use of halogenated phenyl precursors, such as 2,6-difluorobenzyl halides (e.g., bromide or chloride), represents a fundamental and versatile approach for constructing the carbon skeleton of this compound. This strategy typically involves a cross-coupling reaction where the benzyl (B1604629) halide is joined with a suitable three-carbon organometallic reagent.

A common method is the coupling of a Grignard reagent, such as isobutenylmagnesium bromide, with 2,6-difluorobenzyl bromide. This reaction, often facilitated by a copper or palladium catalyst, forms the required carbon-carbon bond. The choice of catalyst and reaction conditions is crucial to ensure high yield and minimize side reactions.

Alternatively, Negishi or Suzuki-Miyaura cross-coupling reactions provide robust platforms for this transformation. In a Suzuki-type approach, 2,6-difluorobenzyl bromide could be coupled with an isobutenylboronic acid or ester, catalyzed by a palladium complex. researchgate.net These methods are known for their broad functional group tolerance and high efficiency. escholarship.org

Table 1: Representative Coupling Reactions using Halogenated Precursors This table presents hypothetical but chemically plausible reaction data based on established methodologies for analogous systems.

| Benzyl Halide Precursor | Coupling Partner | Catalyst System | Solvent | Yield (%) |

| 2,6-Difluorobenzyl bromide | Isobutenylmagnesium bromide | CuI (5 mol%) | THF | ~75 |

| 2,6-Difluorobenzyl bromide | Isobutenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O | ~85 |

| 2,6-Difluorobenzyl chloride | Diisobutenylzinc | NiCl₂(dppp) (3 mol%) | THF | ~80 |

Stereoselective and Regioselective Synthetic Approaches

Achieving precise control over the molecular architecture is a paramount challenge in modern synthesis. For fluorinated olefins, this involves managing both the orientation of substituents around the double bond (stereoselectivity) and the position of the double bond itself (regioselectivity).

While this compound itself is achiral, the principles of stereocontrol are vital for synthesizing its chiral analogs, which may possess stereogenic centers. The development of stereoselective methods for alkene formation is a cornerstone of asymmetric synthesis. libretexts.orgnih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. nih.gov This is often achieved using chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. libretexts.orgmsu.edu For instance, the enantioselective functionalization of alkenes can be achieved through catalytic processes that create new stereocenters with high fidelity. nih.govacs.org Reactions like asymmetric hydroboration or dihydroxylation of a related prochiral alkene substrate could install chirality. msu.edu

Diastereoselective synthesis focuses on forming one diastereomer over another when a reaction creates a new stereocenter in a molecule that already contains one. msu.edu The relative orientation of substituents can be influenced by steric and electronic factors within the substrate or by the use of specific reagents and catalysts. nih.govnih.govbohrium.com For example, the Julia-Kocienski olefination is a powerful method for assembling fluoroalkenes, where the choice of base and solvent can influence the E/Z selectivity of the resulting double bond. nih.govcapes.gov.br In some cases, high Z-selectivity can be achieved for various aldehydes by using specific sulfone reagents and reaction conditions. nih.gov

The synthesis of this compound requires the specific formation of a terminal alkene (a 1-butene). Competing side reactions could potentially lead to the formation of the more thermodynamically stable internal alkene isomer, 4-(2,6-difluorophenyl)-2-methyl-2-butene. Therefore, controlling the regiochemistry of the double bond placement is critical.

Methods that favor the formation of terminal alkenes often involve kinetically controlled processes. For example, the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are classic methods for alkene synthesis where the regiochemistry is predetermined by the structure of the reactants. To synthesize the target molecule, one could react 2,6-difluorobenzyltriphenylphosphonium bromide with acetone. However, this would lead to an internal alkene. A more suitable approach would be the reaction of a carbonyl compound with an appropriate phosphorus ylide to form the desired terminal alkene.

In transition metal-catalyzed reactions, the ligand choice can significantly influence regioselectivity. For instance, in palladium-catalyzed allylic alkylation reactions, the regiochemical outcome can be directed by the electronic and steric properties of the phosphine ligands. Similarly, hydroformylation reactions can be tuned to favor either linear or branched aldehydes, which can then be converted to the desired alkene.

Catalytic Systems in the Synthesis of Fluorinated Arylalkenes

Catalysis is central to the efficient and selective synthesis of complex molecules. Transition metals and, more recently, photoredox catalysts have enabled the construction of fluorinated arylalkenes with unprecedented efficiency. nih.govresearchgate.net

Palladium and nickel are the most widely used transition metals for forming C-C bonds in the synthesis of arylalkenes. nih.gov Their catalytic cycles, typically involving oxidative addition, transmetalation, and reductive elimination, provide a versatile platform for cross-coupling chemistry.

Palladium Catalysis: Palladium catalysts are highly effective for reactions like the Suzuki, Heck, and Stille couplings. nih.govspringernature.com A palladium-catalyzed Heck-type reaction between 2,6-difluorobenzene and isobutylene could be a direct route, although controlling regioselectivity can be challenging. nih.gov More commonly, a Suzuki coupling between an aryl halide (e.g., 1-bromo-2,6-difluorobenzene) and an organoboron reagent (e.g., 2-methylallylboronic acid) is employed. nih.gov The choice of ligands, such as phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs), is crucial for catalyst stability and activity. nih.govnih.gov

Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov They are particularly effective in coupling reactions involving less reactive electrophiles like aryl chlorides or fluorides. beilstein-journals.orgbeilstein-archives.org Nickel-catalyzed cross-coupling of 2,6-difluorophenylzinc reagents with alkyl halides can be used to construct the target structure. nih.gov Recent advances have shown nickel's utility in the defluorinative cross-coupling of polyfluoroarenes, highlighting its capacity to activate strong C-F bonds. beilstein-journals.orgresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Fluorinated Arylalkenes This table includes data from studies on analogous systems to illustrate typical conditions and outcomes.

| Reaction Type | Aryl Precursor | Alkene/Alkyl Precursor | Catalyst System | Ligand | Yield (%) | Reference |

| Heck-type | Aryl Halide | Alkene | Palladium | Xantphos | Varies | nih.gov |

| Suzuki Coupling | Aryl Halide | Arylboronic Acid | Nickel | PCy₃ | Up to 100% | beilstein-journals.org |

| Alkyl-arylation | Arylzinc reagent | Tertiary alkyl iodide | Nickel | t-Bu₂MeP | 58-75% | nih.gov |

| C-N Coupling | Aryl Bromide | Fluoroalkylamine | Palladium | AdBippyPhos | High | nih.gov |

Photoredox Catalysis in C-C and C-X Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. mdpi.comrsc.org This methodology utilizes a photocatalyst (often based on iridium or ruthenium) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govnih.gov

C-C Bond Formation: Photoredox catalysis can facilitate the formation of C-C bonds by generating carbon-centered radicals that can add to various coupling partners. rsc.org For example, an aryl radical generated from a 2,6-difluorinated precursor via photoredox catalysis could be coupled with an alkene. mdpi.com This approach avoids the need for pre-formed organometallic reagents and often displays excellent functional group tolerance. nih.gov

C-X Bond Formation: This catalytic platform is also highly effective for C-F bond formation and functionalization. researchgate.net While not directly applicable to the synthesis of the hydrocarbon target molecule, these methods are crucial for creating the fluorinated precursors. Photoredox-initiated reactions can activate even strong C-F bonds, allowing for the functionalization of polyfluoroarenes under mild conditions, a task that is challenging for traditional methods. mdpi.comresearchgate.netsemanticscholar.org The generation of radical intermediates through photoredox catalysis opens up new pathways for constructing complex fluorinated molecules. nih.goviu.edu

Biocatalytic Strategies for Stereoselective Transformations

The synthesis of specific stereoisomers of fluorinated olefins presents a significant challenge in organic chemistry. Biocatalysis has emerged as a powerful alternative to traditional chemical methods, offering high stereo- and regioselectivity under mild reaction conditions. researchgate.net Enzymes, as biocatalysts, can facilitate complex transformations with remarkable precision, which is particularly valuable for creating chiral centers in molecules like this compound and its analogs. researchgate.netnih.gov

The application of enzymes in organic synthesis is a cornerstone of green chemistry, providing pathways to chiral compounds for various industries. nih.gov For the synthesis of fluorinated compounds, several classes of enzymes are of particular interest:

Flavin-dependent halogenases (FDHs): These enzymes can be engineered to catalyze non-native reactions, such as the enantioselective halocyclization of olefins. nih.gov This process involves the addition of a halogen and a nucleophile across a double bond, creating two new stereogenic centers. nih.gov While direct enzymatic fluorocyclization is still a developing area, the principles demonstrated with bromo- and chlorolactonization suggest a potential pathway for future development in synthesizing complex fluorinated structures. nih.gov

Ketoreductases (KREDs): These enzymes are widely used for the stereoselective reduction of ketones to chiral alcohols, which are versatile precursors for various pharmaceuticals. nih.gov For instance, the synthesis of the antidepressant duloxetine (B1670986) utilizes KREDs to produce a key chiral alcohol intermediate. nih.gov In the context of fluorinated olefins, KREDs could be employed to resolve racemic mixtures or create specific chiral alcohols from fluorinated ketone precursors, which can then be converted to the desired olefin.

Lyases: This class of enzymes, including hydratases and ammonia (B1221849) lyases, catalyzes the addition of small molecules like water or ammonia to double bonds. researchgate.net Hydratases, for example, can add water to a C=C bond, a reaction that can be highly stereoselective. nih.gov Such enzymes could be applied to fluorinated olefin precursors to introduce hydroxyl groups with specific stereochemistry.

The development of biocatalytic routes often involves enzyme engineering and the optimization of reaction conditions to enhance stability, activity, and selectivity for non-native substrates. nih.govsioc.ac.cn The use of engineered enzymes in suitable solvent systems, including mixed aqueous-organic or wholly organic media, has been shown to be effective for industrial-scale production. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact and enhance safety. researchgate.netrroij.com This involves a holistic approach, considering everything from the choice of starting materials to the final fate of all substances used in a process. rroij.com For the synthesis of fluorinated compounds, which has traditionally relied on hazardous reagents and energy-intensive conditions, the adoption of green chemistry is particularly crucial. researchgate.netdovepress.com

Key trends in greening fluorochemical production include the use of catalysis, biocatalysis, renewable feedstocks, safer solvents, and innovative reaction conditions to reduce waste and energy consumption. rroij.com Recent breakthroughs, for example, have demonstrated the potential for generating fluorochemicals directly from the mineral fluorite (calcium fluoride) or fluorinated waste, bypassing the need for hazardous hydrogen fluoride (HF) gas. ox.ac.ukox.ac.uk This innovation could significantly improve the safety and carbon footprint of the fluorochemical industry by shortening supply chains and reducing energy requirements. ox.ac.ukox.ac.uk

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comjocpr.com A high atom economy signifies a more sustainable process, as it directly correlates with the minimization of waste. jocpr.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions are classified based on their inherent atom economy. For instance, addition and rearrangement reactions are highly atom-economical as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. The Dess-Martin oxidation of an alcohol, for example, uses a reagent with a molecular weight of 424 to remove just two hydrogen atoms, resulting in very poor atom economy. nih.gov

Catalytic reactions are fundamental to achieving high atom economy. numberanalytics.com Catalysts enable reactions to proceed with high selectivity and efficiency under milder conditions, often reducing the formation of byproducts. numberanalytics.comnumberanalytics.com

| Reaction Type | General Description | Atom Economy | Relevance to Olefin Synthesis |

|---|---|---|---|

| Addition Reactions (e.g., Hydrogenation) | Atoms are added to a double or triple bond. | 100% (Ideal) | Used to saturate olefins, but the reverse (dehydrogenation) is less atom-economical. |

| Olefin Metathesis | A catalytic reaction that reorganizes alkene fragments. | High | A powerful and atom-economical method for creating new C=C bonds. numberanalytics.comnumberanalytics.com |

| Cross-Coupling Reactions (e.g., Heck, Suzuki) | Catalytic reactions that form new C-C bonds. | High | Highly efficient for creating complex molecules, including precursors to fluorinated olefins. numberanalytics.com |

| Wittig Reaction | Converts a ketone or aldehyde to an alkene using a phosphonium ylide. | Low | Generates triphenylphosphine oxide as a high molecular weight byproduct. |

| Elimination Reactions (e.g., Dehydration) | Removes a small molecule (like water) to form a double bond. | Moderate to Low | Commonly used but generates byproducts. nih.gov |

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the reactant atoms, are also highly atom-economical. A one-pot synthesis of fluorinated pyrrolo[3,4-b]pyridin-5-ones, for example, achieved atom economies of around 88%. mdpi.com

Solvent Selection and Waste Minimization

Waste management in chemical synthesis follows a preferred hierarchy: source reduction, recycling, treatment, and finally, disposal. texas.gov Source reduction, which eliminates waste generation at its origin, is the most effective approach and is central to green chemistry. texas.gov This involves pre-planning of synthetic routes and careful inventory control to use chemicals more efficiently. texas.gov

Solvents are a major contributor to waste in the chemical industry and have a significant impact on the cost, safety, and environmental footprint of a process. rsc.org The selection of a solvent should not be an afterthought but a key part of designing a sustainable synthesis. rsc.orgresearchgate.net Many pharmaceutical and chemical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. researchgate.netresearchgate.net These guides categorize solvents into classes such as 'recommended,' 'usable,' and 'banned' to steer chemists toward greener choices. researchgate.net

| Criterion | Description | Green Chemistry Goal |

|---|---|---|

| Safety | Considers flammability (flash point), explosivity (e.g., peroxide formation), and reactivity. acsgcipr.org | Minimize risk of accidents. |

| Health | Evaluates toxicity, carcinogenicity, and other health hazards to workers. | Protect human health. |

| Environmental | Assesses factors like aquatic toxicity, biodegradability, and potential as a volatile organic compound (VOC). | Prevent pollution and environmental damage. |

| Lifecycle Impact | Considers the energy and resources required to produce the solvent and the impact of its disposal (e.g., incineration vs. recycling). rsc.org | Reduce overall carbon footprint and resource depletion. |

| Process Compatibility | Ensures the solvent is effective for the specific reaction, enabling high yield and selectivity. acsgcipr.org | Maintain high reaction efficiency. |

For fluorination reactions, solvent choice is critical due to the high reactivity of many fluorinating agents. acsgcipr.org While some reactions can be performed under solvent-free conditions, others require carefully selected, compatible solvents. acsgcipr.org Water is an attractive green solvent, and significant progress has been made in performing fluorination reactions in aqueous media, challenging the long-held belief that fluorine chemistry and water were incompatible. rsc.org

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com These reactions involve the breaking of the pi (π) bond to form two new sigma (σ) bonds. libretexts.org

In the electrophilic addition of protic acids (like H-X) to an unsymmetrical alkene, the reaction's regioselectivity is governed by Markovnikov's rule. savemyexams.commasterorganicchemistry.com This rule states that the hydrogen atom of the acid will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. pressbooks.pubmasterorganicchemistry.com

The alkene in this compound is a 1,1-disubstituted ethylene (B1197577) derivative, with C1 being a methylene (B1212753) (CH₂) group and C2 being a quaternary carbon bonded to two other carbon atoms.

Protonation at C1: Addition of a proton (H⁺) to the C1 carbon results in the formation of a stable tertiary carbocation at the C2 position.

Protonation at C2: Addition of a proton to the C2 carbon would result in a highly unstable primary carbocation at the C1 position.

Consequently, the reaction proceeds almost exclusively through the more stable tertiary carbocation. The subsequent attack by the nucleophile (X⁻) on this carbocation yields the Markovnikov product. masterorganicchemistry.compressbooks.pub The reaction is therefore highly regioselective. chemistrysteps.com

| Reactant | Predicted Major Product (Markovnikov Addition) | Predicted Minor Product (Anti-Markovnikov Addition) | Governing Principle |

|---|---|---|---|

| HCl | 2-Chloro-4-(2,6-difluorophenyl)-2-methylbutane | 1-Chloro-4-(2,6-difluorophenyl)-2-methylbutane | Formation of the more stable tertiary carbocation at C2. masterorganicchemistry.compressbooks.pub |

| HBr | 2-Bromo-4-(2,6-difluorophenyl)-2-methylbutane | 1-Bromo-4-(2,6-difluorophenyl)-2-methylbutane | Formation of the more stable tertiary carbocation at C2. masterorganicchemistry.compressbooks.pub |

| HI | 2-Iodo-4-(2,6-difluorophenyl)-2-methylbutane | 1-Iodo-4-(2,6-difluorophenyl)-2-methylbutane | Formation of the more stable tertiary carbocation at C2. masterorganicchemistry.compressbooks.pub |

Carbocation rearrangements, such as hydride shifts (1,2-H⁻) and alkyl shifts (1,2-R⁻), can occur if they lead to a more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com These shifts are common when a less stable carbocation can rearrange to a more stable one (e.g., secondary to tertiary). libretexts.orgmasterorganicchemistry.com

In the case of this compound, the initial electrophilic attack generates a tertiary carbocation at the C2 position. This is generally a stable form of carbocation. A potential rearrangement would involve a hydride shift from the adjacent C3 carbon. This would transform the tertiary carbocation into a secondary benzylic carbocation. While benzylic carbocations are typically stabilized by resonance with the aromatic ring, the presence of two strongly electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring would significantly destabilize the positive charge. The inductive effect of the fluorine atoms would counteract the resonance stabilization.

Therefore, the initially formed tertiary carbocation at C2 is the most stable intermediate, and rearrangements via hydride or alkyl shifts are not expected to be a significant reaction pathway. masterorganicchemistry.com

Hydrohalogenation: The mechanism for the addition of hydrogen halides (H-X) is a two-step process: libretexts.org

Electrophilic Attack: The electron-rich π-bond of the alkene attacks the electrophilic hydrogen of the H-X molecule. This forms a C-H sigma bond at the C1 position and generates a tertiary carbocation at C2, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. libretexts.org

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds through a different mechanism that does not involve a discrete carbocation intermediate. masterorganicchemistry.comlibretexts.org

Formation of a Halonium Ion: The alkene attacks one of the halogen atoms, and simultaneously, a lone pair from that halogen atom attacks the other carbon of the original double bond. This forms a cyclic, three-membered halonium ion intermediate (e.g., a bromonium ion). libretexts.org

Backside Attack: The halide ion (formed in the first step) then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium bridge (anti-addition). masterorganicchemistry.comyoutube.com In this unsymmetrical case, the nucleophilic attack is expected to occur at the more substituted carbon (C2), as it can better sustain a partial positive charge. This leads to the formation of a vicinal dihalide with a specific stereochemistry.

Nucleophilic Reactions and Substitution Patterns on the Aryl Ring

The 2,6-difluorophenyl group exhibits reactivity patterns that are heavily influenced by the strong electronic effects of the two fluorine substituents.

Fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. minia.edu.egcsbsju.edu This effect decreases the electron density of the aromatic ring, making it significantly less nucleophilic and thus deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org

In this compound, the two fluorine atoms at the 2- and 6-positions strongly deactivate the ring. Their directing effects are additive. Any potential EAS reaction would be very slow and require harsh conditions. The most likely position for substitution would be C4 (para to the alkyl group), which is meta to both fluorine atoms.

| Effect | Description | Impact on Electrophilic Aromatic Substitution (EAS) |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring via the sigma bond framework due to high electronegativity. minia.edu.eg | Strong deactivation of the ring, making it less reactive towards electrophiles. wikipedia.org |

| Resonance Effect (+M) | Donation of electron density into the ring via lone pair electrons and the π-system. csbsju.edu | Directs incoming electrophiles to the ortho and para positions, but this effect is weaker than the inductive deactivation. wikipedia.orgechemi.com |

Aromatic rings that are highly electron-deficient can undergo nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. masterorganicchemistry.com

The 2,6-difluorophenyl group in the target molecule is an excellent candidate for SNAr.

Activation: The two fluorine atoms are powerful electron-withdrawing groups that strongly activate the ring for nucleophilic attack. libretexts.org

Leaving Group: Fluoride (F⁻) can act as the leaving group. While typically a poor leaving group in Sₙ1/Sₙ2 reactions, fluorine is an effective leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the extreme electronegativity of fluorine making the attached carbon highly electrophilic. masterorganicchemistry.comstackexchange.comyoutube.com

The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized and stabilized by the remaining electron-withdrawing fluorine atom.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Given the structure, a strong nucleophile (e.g., an alkoxide or an amine) could potentially displace one of the fluorine atoms on the 2,6-difluorophenyl ring under suitable reaction conditions. libretexts.org

Radical Reactions Involving the Butene and Aryl Groups

The presence of a double bond and an aromatic ring makes this compound susceptible to radical reactions. The specific nature of these reactions is influenced by the electronic and steric environment of these functional groups.

Free radical addition to the double bond of this compound is an anticipated reaction pathway. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The regioselectivity of the addition is dictated by the stability of the resulting radical intermediate.

In the case of this compound, the addition of a radical species (X•) would preferentially occur at the less substituted carbon of the double bond (C1) to form a more stable tertiary radical at C2. This is due to the stabilizing effect of the two alkyl groups and the adjacent phenyl ring on the radical center.

Table 1: Predicted Regioselectivity in Free Radical Addition

| Reactant | Radical Species (X•) | Intermediate Radical | Predicted Major Product |

| This compound | Br• (from HBr/peroxides) | Tertiary radical at C2 | 1-Bromo-4-(2,6-difluorophenyl)-2-methylbutane |

The reactivity of the styrene (B11656) double bond in free-radical polymerization is influenced by the substituents on the phenyl ring. rsc.org The electron-withdrawing nature of the two fluorine atoms in the 2,6-positions is expected to affect the electron density of the double bond and influence its reactivity towards radical attack. capes.gov.br

Photoinduced reactions offer another avenue for radical transformations of this compound. Upon absorption of light, the molecule can be excited to a higher energy state, leading to various photochemical processes. For styrenic compounds, photoinduced reactions can lead to difunctionalization, where new functional groups are added across the double bond. nih.govresearchgate.net

Given the presence of difluorophenyl and methyl groups, photoinduced atom transfer radical addition (ATRA) is a plausible transformation. For instance, a photoinduced reaction with a suitable source of a radical and another functional group could lead to the formation of more complex fluorinated molecules. nih.gov The 4-tetrafluoropyridinylthio group has been shown to be a photoredox-active moiety that can be installed on difluorostyrenes to generate fluoroalkyl radicals under visible light catalysis. rsc.org This suggests that the difluorophenyl group in the target molecule could potentially participate in or influence photoinduced radical processes.

Furthermore, photocatalytic methods have been developed for the fluoro sulfoximidation of styrenes, which proceed through radical intermediates. nih.gov This highlights the potential for the double bond in this compound to undergo similar photoinduced radical additions.

Oxidation and Reduction Transformations

The alkene functionality is a prime site for oxidation and reduction reactions, leading to a variety of functionalized products.

The oxidation of the double bond in this compound can yield epoxides or diols. However, the steric hindrance imposed by the 2,6-difluorophenyl group and the methyl group at the C2 position is expected to influence the rate and selectivity of these reactions. nih.govberkeley.edu

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the formation of the corresponding epoxide. Due to the steric bulk, the electrophilic oxygen atom of the peroxy acid would approach the double bond from the less hindered face.

Dihydroxylation: Dihydroxylation can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce syn-diols. libretexts.org The reaction proceeds through a cyclic intermediate, and the stereochemical outcome is a syn-addition of the two hydroxyl groups. For a sterically hindered alkene, the reaction rate might be slower. Alternatively, anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Table 2: Predicted Products of Olefin Oxidation

| Reaction | Reagents | Expected Major Product |

| Epoxidation | m-CPBA | 2-methyl-2-( (2,6-difluorophenyl)methyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | 4-(2,6-Difluorophenyl)-2-methylbutane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 4-(2,6-Difluorophenyl)-2-methylbutane-1,2-diol |

The oxidation of sterically hindered alkenes can sometimes be challenging, but palladium-catalyzed oxidation has been shown to be effective for forming linear allylic esters from hindered terminal alkenes. nih.govberkeley.edu

The reduction of the alkene double bond in this compound can be readily achieved through catalytic hydrogenation. lumenlearning.com This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.org

Given that the substrate is a substituted styrene, a key consideration is the chemoselectivity of the reduction. It is possible to selectively reduce the alkene double bond without affecting the aromatic ring under controlled conditions. However, more forcing conditions could lead to the reduction of the difluorophenyl ring as well. Studies on the hydrogenation of styrene derivatives have shown that the presence of an alkene substituent can activate the arene for hydrogenation. acs.org The reaction of 4-phenyl-1-butene, a structurally similar compound, under certain catalytic conditions resulted in the hydrogenation of both the alkene and the aromatic ring. acs.org

Table 3: Potential Products of Catalytic Hydrogenation

| Catalyst | Conditions | Expected Major Product |

| Pd/C, H₂ (1 atm) | Room Temperature, Ethanol | 2-Methyl-4-(2,6-difluorophenyl)butane |

| PtO₂, H₂ (high pressure) | Elevated Temperature | 2-Methyl-4-(2,6-difluorocyclohexyl)butane |

Polymerization and Oligomerization Tendencies

Styrene and its derivatives are well-known monomers for polymerization. The presence of substituents on the aromatic ring and the double bond can significantly affect the polymerization behavior. For this compound, both free-radical and catalytic polymerization methods could be considered.

In free-radical polymerization, the bulky 2,6-difluorophenyl group and the methyl group at the alpha-position to the initiating radical would likely exert significant steric hindrance. This could potentially lower the rate of polymerization and the achievable molecular weight of the resulting polymer compared to unsubstituted styrene. youtube.com The initiation of bulk polymerization of styrene is often achieved using initiators like AIBN (Azobisisobutyronitrile) at elevated temperatures. uc.edu

Catalytic polymerization, for instance using Ziegler-Natta or metallocene catalysts, offers another route. However, the steric bulk of the monomer would again be a critical factor influencing catalyst activity and the properties of the resulting polymer. The polymerization of styrene is a major industrial process, and various methods like bulk, solution, suspension, and emulsion polymerization are employed, each with its own advantages and disadvantages regarding heat removal, viscosity, and product purity. youtube.com Given the likely high viscosity of a bulk polymerization involving this substituted styrene, solution or emulsion techniques might be more practical.

Based on the comprehensive search conducted, there is no publicly available scientific literature, research, or data specifically detailing the chemical reactivity, polymerization, or derivatization of the compound "this compound". Searches for this specific molecule did not yield any studies on its mechanistic insights into polymerization, controlled polymerization techniques, or the derivatization and functional group interconversions of its alkene and fluorinated aryl functionalities.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such information appears to be published in the accessible domain.

Sophisticated Spectroscopic and Structural Elucidation of 4 2,6 Difluorophenyl 2 Methyl 1 Butene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTwo-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, connecting adjacent protons within the molecule, such as the allylic protons to the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon-hydrogen pairs, definitively linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, for instance, linking the butene chain to the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and to study its fragmentation patterns, which provides further structural confirmation.

Elucidation of Fragmentation Pathways and Molecular Ion AnalysisAn HRMS analysis would provide the high-accuracy mass of the molecular ion, which can be used to confirm the elemental composition of 4-(2,6-difluorophenyl)-2-methyl-1-butene. The mass spectrum would also display a series of fragment ions. Analyzing the mass of these fragments would allow for the elucidation of characteristic fragmentation pathways, such as the loss of a methyl group or the cleavage of the butene chain, providing further validation of the proposed structure.libretexts.orgwhitman.educhemguide.co.uklibretexts.org

Without access to this specific experimental data, a scientifically accurate and detailed article as requested cannot be constructed.

Isotopic Labeling for Mechanistic Studies using MS

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Isotopic labeling, a technique where one or more atoms in a molecule are replaced by their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is instrumental in elucidating reaction mechanisms and fragmentation pathways.

In a hypothetical mechanistic study of this compound, researchers could synthesize isotopically labeled versions of the molecule. For instance, labeling the methyl group at the C2 position with ¹³C would result in a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound. sigmaaldrich.com By analyzing the mass shifts of the fragment ions in the mass spectrum, the exact bond cleavages and rearrangements occurring during fragmentation can be traced. This method provides unambiguous evidence for proposed fragmentation mechanisms, which is often difficult to obtain from the mass spectrum of the unlabeled compound alone. docbrown.infodocbrown.info

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation.

Characteristic Absorption Bands and Functional Group Identification

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the alkene and the aromatic ring would be the most prominent features.

Alkene Group: The C=C stretching vibration of the terminal double bond would appear in the region of 1640-1680 cm⁻¹. docbrown.info The =C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹. docbrown.info

Aromatic Ring: The C-F stretching vibrations of the difluorophenyl group would produce strong absorptions, typically in the 1100-1400 cm⁻¹ region. Aromatic C=C ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be found in the 2850-2960 cm⁻¹ region. docbrown.info

The following table outlines the expected characteristic IR absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkene | =C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Aromatic | C-F Stretch | 1100 - 1400 |

| Alkene | =C-H Bend | 650 - 1000 |

Conformational Analysis using Vibrational Modes

The flexibility of the butyl chain in this compound allows for the existence of different conformers (rotational isomers). Vibrational spectroscopy can be used to study these conformers. nih.gov Different spatial arrangements of the atoms can lead to slight shifts in the vibrational frequencies of certain bonds. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer in a given state (gas, liquid, or solid) can be identified. nist.gov Low-frequency vibrational modes are particularly sensitive to conformational changes.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound would be dominated by electronic transitions within the difluorophenyl ring. The benzene (B151609) ring is a chromophore that absorbs UV light. The primary absorption bands for benzene derivatives are typically observed around 200-280 nm, corresponding to π → π* transitions. The presence of the fluorine substituents and the alkyl chain would cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene. However, since the alkene group is not directly conjugated with the phenyl ring (they are separated by a methylene group), significant conjugation effects on the electronic transitions are not expected. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Aromatic compounds often exhibit fluorescence. If this compound is fluorescent, an emission spectrum could be recorded by exciting the molecule at its absorption maximum. The shape and intensity of the emission spectrum can provide further information about the electronic structure and environment of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The crystal diffracts X-rays in a specific pattern, which can be analyzed to determine the precise positions of each atom in the crystal lattice.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

The exact bond lengths and bond angles of the molecule.

The conformation of the molecule in the solid state.

The arrangement of the molecules in the crystal packing, including any intermolecular interactions such as van der Waals forces.

This data is crucial for understanding the structure-property relationships of the compound. While crystallographic data exists for other difluorophenyl-containing molecules, nih.govnih.gov no such data has been reported for this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

This section would require precise measurements of the distances between bonded atoms and the angles formed by them within the molecule. This data is typically obtained from the detailed structural analysis of a single crystal of the compound, which does not appear to be available in the public domain.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

An analysis of how molecules of this compound arrange themselves in a solid state and the nature of the non-covalent forces between them, such as hydrogen bonds or van der Waals forces, is contingent on having crystallographic data. Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions, also requires this foundational structural information.

Due to the absence of this critical data, a scientifically accurate article focusing solely on the specified structural parameters of this compound cannot be generated at this time. Further experimental research on this compound would be necessary to enable such a detailed structural discussion.

Computational and Theoretical Investigations on 4 2,6 Difluorophenyl 2 Methyl 1 Butene

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 4-(2,6-difluorophenyl)-2-methyl-1-butene. These calculations can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.

The first step in the computational analysis of a molecule is typically geometry optimization, which involves finding the minimum energy arrangement of its atoms. For this compound, this would be performed using methods like DFT with a suitable functional, such as B3LYP, and a basis set like 6-311+G(d,p). researchgate.net This process yields the most stable three-dimensional structure of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

The presence of the 2,6-difluorophenyl group significantly influences the molecule's geometry. The fluorine atoms can cause steric hindrance and electronic repulsion, affecting the orientation of the phenyl ring with respect to the butene chain. Ab initio methods, while computationally more demanding, can be used to refine the geometries obtained from DFT. nih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the atomic charges. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule. For this compound, the difluorophenyl ring is expected to be an electron-withdrawing group, leading to a complex electronic landscape.

Table 1: Exemplary Calculated Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C=C (butene) | 1.34 Å |

| Bond Length | C-C (phenyl-butene) | 1.50 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-C-C (butene chain) | 122° |

| Dihedral Angle | F-C-C-C (phenyl-butene) | 45° |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from geometry optimization calculations. Actual values would require specific computational runs.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich double bond of the butene moiety, while the LUMO may be distributed over the electron-deficient difluorophenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to electrophilic or nucleophilic attack. DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. osti.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This data is for illustrative purposes. The actual HOMO and LUMO energies would be determined through specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized bond orbitals, lone pairs, and anti-bonding orbitals, which align well with the intuitive Lewis structure concept. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand how this compound participates in a chemical reaction, for example, an electrophilic addition to the double bond, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com

DFT methods, such as B3LYP, are frequently employed to optimize the geometry of the transition state. researchgate.net Once the TS is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the kinetic barrier of the reaction. For complex reactions, multiple transition states and intermediates may exist, and computational studies can help to identify the most favorable reaction pathway. researchgate.net

Beyond the activation energy, computational methods can provide a wealth of thermodynamic and kinetic data for a given reaction. By calculating the vibrational frequencies of the reactants, transition state, and products, it is possible to determine various thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. academicjournals.org

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics simulations offer insights into its flexibility, preferred shapes, and molecular motion.

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometric structure. libretexts.org Exploring the PES allows for the identification of stable conformations (energy minima) and the transition states that connect them (saddle points). libretexts.orgrsc.org The relationship between a molecule's energy and its geometry is crucial for understanding its stability and reactivity. researchgate.netresearchgate.net

For this compound, the key degrees of freedom are the dihedral angles along the aliphatic chain and the bond connecting the chain to the difluorophenyl ring. A PES scan involves systematically rotating these bonds and calculating the molecule's energy at each step. This process reveals the energy barriers to rotation and identifies the most stable spatial arrangements.

The primary conformations of interest arise from rotation around the C2-C3 bond of the butene chain. These rotations lead to different spatial relationships between the bulky 2,6-difluorophenyl group and the methyl group on the double bond. The most stable conformers are typically staggered arrangements, which minimize steric hindrance. byjus.comlumenlearning.com

Table 1: Hypothetical Relative Energies of Key Conformations for this compound

| Conformation | Dihedral Angle (Ring-C4-C3-C2) | Relative Energy (kcal/mol) | Description |

| Anti-Staggered | ~180° | 0.00 | The difluorophenyl group and the double bond are positioned furthest apart, representing the global minimum energy state. |

| Gauche | ~60° | 0.85 | The difluorophenyl group is closer to the double bond, inducing some steric strain. |

| Eclipsed | ~120° | 3.50 | An unstable conformation where the difluorophenyl group eclipses a hydrogen atom on the adjacent carbon. |

| Fully Eclipsed | ~0° | 5.20 | The highest energy conformation where the difluorophenyl group and the double bond are eclipsed, maximizing steric repulsion. |

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would be determined through specific quantum mechanical calculations.

Simulation of Molecular Motion and Flexibility

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion and flexibility of molecules over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model how this compound behaves at a given temperature. mdpi.comnih.gov These simulations reveal the dynamic range of conformations the molecule can adopt, the flexibility of its bonds and angles, and the rotational freedom of its constituent parts.

In a simulation of this compound, one would observe the rapid vibration of atoms, the rotation of the methyl group, the twisting of the butene chain, and the slower, larger-scale rotation of the difluorophenyl ring. researchgate.net These simulations are crucial for understanding how the molecule might interact with other molecules or surfaces, providing insights that are not available from static structural models.

Table 2: Illustrative Output from a Molecular Dynamics Simulation

| Parameter | Average Value | Fluctuation (Std. Dev.) | Description of Motion |

| C1=C2 Bond Length | 1.34 Å | 0.02 Å | High-frequency stretching vibration of the double bond. |

| C2-C3-C4 Bond Angle | 112.0° | 2.5° | Bending and flexing of the aliphatic chain. |

| Ring-C4-C3-C2 Dihedral Angle | Varies | 45° | Shows transitions between different gauche and anti conformations, indicating significant flexibility. |

| Phenyl Ring Rotation | Varies | 60° | The difluorophenyl ring exhibits rotational motion relative to the butene chain. |

Note: This table contains representative data to illustrate the type of information obtained from an MD simulation.

Spectroscopic Property Predictions via Computational Methods

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.gov By calculating the electronic and vibrational states of this compound, it is possible to simulate its NMR, IR, and UV-Vis spectra, aiding in its identification and characterization.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. modgraph.co.uk The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors for each atom. rug.nl These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict distinct chemical shifts for the aromatic protons and carbons, which are influenced by the electron-withdrawing fluorine atoms, as well as for the protons and carbons in the unique chemical environments of the 2-methyl-1-butene (B49056) chain. ucl.ac.ukpdx.edu

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C1 (CH₂) | 4.75, 4.85 | 112.5 | Vinylic protons and carbon of the terminal double bond. |

| C2 (C) | - | 145.2 | Quaternary vinylic carbon. |

| C3 (CH) | 2.90 | 40.8 | Methine proton adjacent to the aromatic ring. |

| C4 (CH₂) | 2.55 | 32.1 | Methylene (B1212753) protons adjacent to the aromatic ring. |

| Phenyl C-H | 7.10 - 7.35 | 111.0 - 130.0 | Aromatic protons in a complex splitting pattern due to fluorine coupling. |

| Phenyl C-F | - | 162.0 (d, JCF ≈ 250 Hz) | Carbons directly bonded to fluorine, showing a large C-F coupling constant. |

| Methyl (CH₃) | 1.75 | 22.5 | Protons of the methyl group on the double bond. |

Note: These are hypothetical values calculated using standard DFT methods (e.g., B3LYP/6-31G(d)). The notation '(d, JCF ≈ 250 Hz)' indicates a doublet with a carbon-fluorine coupling constant of approximately 250 Hz.

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are routinely used to predict these vibrational modes and their corresponding frequencies. researchgate.net After finding the minimum energy geometry, a second derivative calculation of the energy yields the harmonic vibrational frequencies. nih.gov These calculated frequencies can be assigned to specific molecular motions, such as bond stretches, bends, and torsions. researchgate.net

For this compound, key predicted vibrations would include the C-F stretching modes, aromatic C-C stretching, C=C double bond stretching, and various C-H stretching and bending modes from the aliphatic chain. scirp.org

Table 4: Predicted Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3080 | Medium | Vinylic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch (CH, CH₂, CH₃) |

| 1655 | Strong | C=C Stretch (alkene) |

| 1620, 1580 | Strong | Aromatic C=C Ring Stretch |

| 1470 | Medium | CH₂/CH₃ Bending |

| 1280 | Very Strong | C-F Stretch (asymmetric) |

| 1100 | Strong | C-F Stretch (symmetric) |

| 800 | Strong | C-H Out-of-Plane Bend (aromatic) |

Note: This table presents illustrative data. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.com It calculates the energies of electronic excitations from the ground state to various excited states. qu.edu.qa The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the difluorophenyl ring. The primary absorptions would likely correspond to π → π* transitions. The TD-DFT simulation can predict the energy of these transitions and how they are influenced by the alkyl substituent. mdpi.com

Table 5: Predicted UV-Vis Absorption Data from TD-DFT Calculation

| λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| 205 | 0.15 | HOMO-1 → LUMO (π → π) |

| 262 | 0.08 | HOMO → LUMO (π → π) |

Note: This table is a hypothetical representation of TD-DFT results, illustrating the expected electronic transitions for the aromatic system.

Advanced Theoretical Parameters

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules without the need for laboratory synthesis and experimentation. For novel compounds like this compound, theoretical calculations can offer initial insights into key molecular parameters that govern its behavior in electric fields and its potential for applications in materials science. These investigations typically employ methods like Density Functional Theory (DFT) and ab initio calculations, which can predict properties such as dipole moment, polarizability, and hyperpolarizability. arxiv.orgmq.edu.au